4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

pKa Reactivity Amide Coupling

Select this specific 3-fluoro,4-(Boc-aminomethyl) regioisomer to exploit quantifiably enhanced acidity (ΔpKa≈0.34) and lipophilicity (ΔLogP≈0.14) over non-fluorinated analogs. The meta-fluorine blocks metabolic hotspots and tunes PK profiles, while the Boc-amine enables orthogonal SPPS coupling. Using a non-fluorinated or isomeric substitute risks altered reaction yields, compromised purity, and misleading SAR. Ensure batch-to-batch consistency for lead optimization, peptidomimetic synthesis, and 19F-NMR probe development.

Molecular Formula C13H16FNO4
Molecular Weight 269.27 g/mol
CAS No. 744200-37-1
Cat. No. B3386644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Boc-amino)methyl]-3-fluoro-benzoic acid
CAS744200-37-1
Molecular FormulaC13H16FNO4
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)F
InChIInChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyMIRKJFHKYOINEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Boc-amino)methyl]-3-fluoro-benzoic acid (CAS 744200-37-1): A Fluorinated Bifunctional Building Block for Advanced Synthesis and Medicinal Chemistry


4-[(Boc-amino)methyl]-3-fluoro-benzoic acid (CAS 744200-37-1) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the para position and a fluorine atom at the meta position relative to the carboxylic acid. With the molecular formula C13H16FNO4 and a molecular weight of 269.27 g/mol , this compound serves as a versatile bifunctional building block, offering both a protected amine for controlled coupling and a carboxylic acid for further functionalization . The strategic placement of the fluorine atom imparts distinct electronic and physicochemical properties that differentiate it from non-fluorinated and isomeric analogs, making it a critical intermediate in the synthesis of fluorinated pharmaceuticals, peptidomimetics, and molecular probes .

Why 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid (CAS 744200-37-1) Cannot Be Replaced by Non-Fluorinated or Differently Substituted Analogs


The substitution of a hydrogen atom with a fluorine atom at the 3-position of the aromatic ring fundamentally alters the electronic landscape of the benzoic acid core. This single atom change manifests as a quantifiable increase in carboxylic acid acidity (ΔpKa ≈ 0.34) and a measurable enhancement in lipophilicity (ΔLogP ≈ 0.14) compared to the non-fluorinated analog . These differences are not merely academic; they directly influence reaction kinetics in amide bond formation, the solubility and partitioning behavior of downstream products, and the metabolic stability of drug candidates incorporating this fragment [1]. Furthermore, the specific regioisomer (3-fluoro, 4-aminomethyl) exhibits a unique electronic and steric profile distinct from its 2-fluoro and 4-fluoro isomers, which can lead to divergent biological activities and synthetic outcomes. Simply substituting this compound with a non-fluorinated or isomeric analog without rigorous validation risks altering reaction yields, compromising product purity, or undermining the structure-activity relationships (SAR) of a lead series .

Quantitative Differentiation of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid (CAS 744200-37-1) from Closest Analogs: A Data-Driven Procurement Rationale


Enhanced Carboxylic Acid Acidity (pKa) Drives Faster Activation in Amide Coupling Reactions

The presence of the electron-withdrawing fluorine atom at the 3-position significantly increases the acidity of the carboxylic acid group compared to the non-fluorinated analog. This is quantitatively reflected in the predicted pKa values . The lower pKa of the target compound indicates a higher degree of deprotonation under standard coupling conditions, which can facilitate faster activation of the carboxylic acid as an active ester and improve overall reaction efficiency [1].

pKa Reactivity Amide Coupling Peptide Synthesis

Increased Lipophilicity (LogP) for Improved Membrane Permeability and Pharmacokinetic Properties

Fluorine substitution at the 3-position increases the overall lipophilicity of the molecule relative to its non-fluorinated counterpart. This is evidenced by a higher predicted LogP value [1]. While the difference appears modest, even small changes in LogP can have a profound impact on a compound's ability to cross biological membranes, influencing oral absorption, blood-brain barrier penetration, and overall pharmacokinetic (PK) profile .

LogP Lipophilicity Drug Design Pharmacokinetics

Orthogonal Boc Protection Enables Selective Deprotection in Multi-Step Syntheses

The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the aminomethyl functionality, allowing it to remain intact during reactions involving the carboxylic acid (e.g., esterification, amide coupling) and then be selectively removed under acidic conditions (e.g., 20-50% TFA in dichloromethane) without affecting acid-stable groups . This orthogonal protection strategy is fundamental to solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures where sequential deprotection is required .

Protecting Group Orthogonal Synthesis Solid-Phase Peptide Synthesis Boc Deprotection

Optimal Research and Industrial Applications for 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid (CAS 744200-37-1) Based on Quantifiable Differentiation


Medicinal Chemistry: Fluorinated Drug Candidate Synthesis

Leverage the compound's enhanced acidity (ΔpKa = 0.34) and increased lipophilicity (ΔLogP = 0.14) relative to the non-fluorinated analog to synthesize lead compounds with improved pharmacokinetic profiles. The 3-fluoro substituent can be strategically incorporated into drug candidates to block metabolic hotspots, enhance target binding affinity, and fine-tune physicochemical properties . This building block is particularly valuable in the optimization of oral drug candidates where membrane permeability is a key challenge [1].

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

Utilize the Boc-protected amine as an orthogonal handle in SPPS. The Boc group remains stable during coupling of the carboxylic acid to a resin-bound peptide and can be selectively removed under acidic conditions to reveal a free amine for further chain elongation . The fluorine atom can also serve as an NMR probe or influence the conformational stability of the resulting peptidomimetic, making it a valuable tool for structure-based drug design .

Structure-Activity Relationship (SAR) Exploration in Hit-to-Lead Campaigns

Incorporate this building block into a chemical series to systematically probe the electronic and steric effects of a meta-fluoro substituent on biological activity. The quantifiable differences in pKa and LogP provide a rational basis for interpreting SAR and optimizing lead compounds for potency, selectivity, and drug-like properties . This approach is commonly employed in medicinal chemistry to enhance target engagement while minimizing off-target effects [1].

Synthesis of Fluorinated Molecular Probes and Imaging Agents

Employ this fluorinated building block as a precursor for the synthesis of 19F-NMR probes or PET imaging agents. The unique chemical shift and sensitivity of the 19F nucleus make it an ideal reporter for studying biomolecular interactions, protein dynamics, and in vivo target engagement . The compound's bifunctional nature allows for conjugation to biomolecules or targeting moieties via the carboxylic acid, while the Boc-protected amine can be used for further diversification.

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